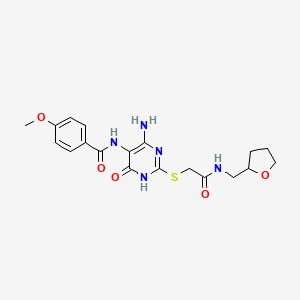

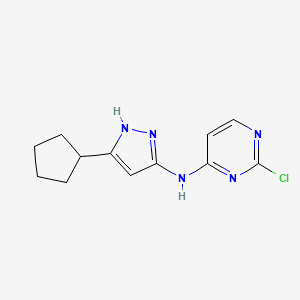

![molecular formula C13H18Cl2N2 B2969704 [(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine CAS No. 827326-63-6](/img/structure/B2969704.png)

[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to develop compounds for the treatment of human diseases . The compound also contains a dichlorophenyl group, which suggests that it may have biological activity .

Synthesis Analysis

The synthesis of this compound could involve the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether in the presence of N2 . Pyrrolidine can be synthesized through various methods, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of “[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” includes a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The dichlorophenyl group may also influence the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors, including the presence of the pyrrolidine ring and the dichlorophenyl group. The pyrrolidine ring can undergo various reactions, including functionalization . The dichlorophenyl group could also participate in various chemical reactions .科学的研究の応用

Synthesis and Chemical Characterization

- A novel synthetic route was developed for a compound structurally related to "[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine", showcasing a dynamic process due to nitrogen inversion at the central amine nitrogen, identified by NMR spectroscopy. The conformational properties of the diastereomeric pair were determined through analysis of NOE connectivities and MO calculations (Korošec et al., 2006).

Molecular Engineering and Applications

Research on diphenylphosphino(phenyl pyridin-2-yl methylene)amine palladium(II) complexes has explored their use as chemoselective alkene hydrocarboxylation initiators, highlighting the versatility of pyrrolidine-containing compounds in catalyzing organic reactions (Dyer et al., 2005).

The synthesis of heterocycle-based diethanolaminomethyl-functionalized derivatives from pyrrolidine-containing compounds has been described, with applications in nonlinear optical/electro-optic materials. This research demonstrates the potential of pyrrolidine derivatives in the development of electro-optic materials and devices (Facchetti et al., 2003).

Bioorganic and Medicinal Chemistry

- The discovery of a potent, orally active Src kinase inhibitor with a structural motif related to "[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine" showcases the therapeutic potential of such compounds. Demonstrated activity in human tumor cell lines and animal models of tumor growth underscores the relevance of these derivatives in drug development (Noronha et al., 2007).

Catalysis and Organic Synthesis

- Research on the synthesis and spectroscopic characterization of Co(III) complexes involving pyrrolidine derivatives has provided insights into their potential applications in catalysis and organic synthesis. The crystal structures of these complexes reveal details about their molecular geometry and potential reactivity (Amirnasr et al., 2001).

将来の方向性

The future directions for research on “[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine” could include further exploration of its biological activity and potential therapeutic applications. The development of new synthetic methods and the investigation of its mechanism of action could also be areas of future research .

作用機序

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring, a common feature in this compound, can efficiently explore the pharmacophore space due to sp3 hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles .

Biochemical Pathways

Compounds with similar structures have been shown to influence a variety of biological pathways .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that heteroatomic saturated ring systems allow a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.

特性

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Cl2N2/c14-12-4-3-11(9-13(12)15)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLFUMKYXMNTGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCNCC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3,4-Dichlorophenyl)methyl][2-(pyrrolidin-1-yl)ethyl]amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)

![5-Ethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)

![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)

![1-Benzyl-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2969637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2969639.png)

![4,5-Dimethoxy-2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoic acid](/img/structure/B2969641.png)

![1-(benzo[d]oxazol-2-yl)-N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2969645.png)